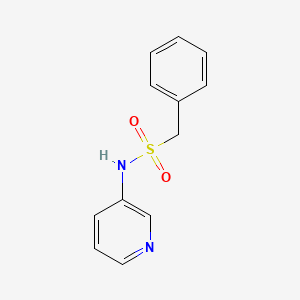

PHENYL-N-(3-PYRIDYL)METHANESULFONAMIDE

Description

Properties

IUPAC Name |

1-phenyl-N-pyridin-3-ylmethanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O2S/c15-17(16,10-11-5-2-1-3-6-11)14-12-7-4-8-13-9-12/h1-9,14H,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHGWCMHDQSCDJL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CS(=O)(=O)NC2=CN=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of PHENYL-N-(3-PYRIDYL)METHANESULFONAMIDE typically involves the reaction of phenylmethanesulfonyl chloride with 3-aminopyridine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

C6H5CH2SO2Cl+C5H4NNH2→C6H5CH2SO2NHC5H4N+HCl

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

PHENYL-N-(3-PYRIDYL)METHANESULFONAMIDE undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfone derivatives.

Reduction: Reduction reactions can convert the sulfonamide group to an amine.

Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

Oxidation: Sulfone derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted sulfonamides.

Scientific Research Applications

PHENYL-N-(3-PYRIDYL)METHANESULFONAMIDE has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor.

Medicine: Explored for its antibacterial and antifungal properties.

Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of PHENYL-N-(3-PYRIDYL)METHANESULFONAMIDE involves its interaction with specific molecular targets, such as enzymes. The sulfonamide group mimics the structure of natural substrates, allowing the compound to bind to the active site of enzymes and inhibit their activity. This inhibition can disrupt essential biological processes, leading to the compound’s antibacterial and antifungal effects.

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

Key Observations:

- Electron Effects: The presence of electron-withdrawing groups (e.g., Cl, NO₂ in ) increases electrophilicity compared to this compound, which lacks such substituents.

- Bioactivity: The 3-pyridyl group in the target compound may mimic nicotinic acetylcholine receptor ligands, similar to tobacco-specific nitrosamines like NNK (4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone), though sulfonamides typically exhibit lower carcinogenicity .

- Solubility: Hydrophilic substituents (e.g., hydroxyl in ) enhance aqueous solubility, whereas bulky groups (e.g., phenoxy in ) may improve membrane permeability.

Q & A

Basic: What are the recommended synthetic routes for PHENYL-N-(3-PYRIDYL)METHANESULFONAMIDE, and how can reaction conditions be optimized?

The synthesis typically involves multi-step organic reactions, starting with functionalization of the pyridine ring followed by sulfonamide coupling. Key steps include:

- Alkylation/Oxidation : Introduction of the phenyl group via palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) under inert atmospheres (N₂/Ar) .

- Sulfonamide Formation : Reacting 3-aminopyridine with methanesulfonyl chloride in anhydrous DCM or THF, using bases like triethylamine to neutralize HCl byproducts. Yields improve with slow addition and ice-bath cooling to minimize side reactions .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization from ethanol/water mixtures ensures >95% purity .

Basic: Which analytical techniques are most reliable for characterizing this compound?

- NMR Spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., pyridyl C3 vs. C4 regiochemistry) and sulfonamide linkage integrity. Aromatic protons appear at δ 7.2–8.5 ppm, while the sulfonyl group deshields adjacent protons .

- Mass Spectrometry (HRMS) : ESI-TOF or MALDI-TOF validates molecular weight (calc. for C₁₂H₁₁N₂O₂S: 265.05 g/mol) and detects isotopic patterns for halogenated derivatives .

- X-ray Crystallography : Resolves stereoelectronic effects of the pyridyl-sulfonamide motif, critical for structure-activity relationship (SAR) studies .

Advanced: How do computational methods explain discrepancies in the biological activity of 3-pyridyl vs. 4-pyridyl sulfonamide derivatives?

DFT studies reveal that 3-pyridyl derivatives exhibit weaker stabilization in enzyme active sites compared to 4-pyridyl analogs. For example, in nicotinamide phosphoribosyltransferase inhibitors, the 3-pyridyl group shows 22 kJ/mol lower binding energy due to suboptimal hydrogen bonding with Arg-196 and Asp-219 . However, in some cases (e.g., cyanoguanidine series), experimental activity differences between 3- and 4-pyridyl derivatives are unexplained by DFT, suggesting limitations in static models. Advanced QM/MM simulations or free-energy perturbation (FEP) calculations are recommended to account for conformational sampling .

Advanced: What strategies mitigate metabolomic interference from 3-pyridyl metabolites in in vivo studies?

- Internal Standards (ISTDs) : Use deuterated analogs (e.g., D₃-PHENYL-N-(3-PYRIDYL)METHANESULFONAMIDE) to correct for matrix effects during LC-MS/MS analysis. ISTDs added during sample quenching normalize signal suppression/enhancement caused by glucuronidation or glutathione conjugation .

- Chromatographic Separation : Optimize UPLC gradients (C18 columns, 0.1% formic acid in water/acetonitrile) to resolve 3-pyridyl metabolites (e.g., 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanol) from parent compounds .

Advanced: How can conflicting data on the compound’s mutagenicity be resolved?

Contradictions arise from assay conditions:

- Ames Test : Negative results in standard TA98 strains (without S9 metabolic activation) may miss nitroso metabolites. Including S9 liver fractions or using YG7108 strains (sensitive to alkylating agents) improves detection of DNA adducts like O²-pyridyloxobutyl-guanine .

- In Silico Profiling : Tools like Derek Nexus highlight risks of aryl sulfonamide-mediated topoisomerase II inhibition, which may explain in vitro genotoxicity absent in vivo .

Advanced: What role does the 3-pyridyl group play in coordination chemistry applications?

The 3-pyridyl moiety acts as a ditopic ligand in heterometallic cages. For example, Pd²⁺ complexes with clathrochelate-based ligands form octahedral cages stabilized by π-π stacking between pyridyl and phenyl groups. Steric hindrance from the sulfonamide substituent prevents macrocycle formation, favoring enthalpically driven cage assembly .

Advanced: How do structural modifications influence the compound’s pharmacokinetic profile?

- Lipophilicity : Adding electron-withdrawing groups (e.g., -CF₃) to the phenyl ring increases logP (from 1.2 to 2.8), enhancing blood-brain barrier permeability but reducing aqueous solubility.

- Metabolic Stability : Fluorination at the pyridyl C5 position reduces CYP3A4-mediated oxidation, confirmed via liver microsome assays (t₁/₂ improved from 12 min to 45 min) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.